molecular formula C28H22Cl2N8O3 B11555267 6-[(2Z)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

6-[(2Z)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11555267
M. Wt: 589.4 g/mol
InChI Key: HGCSGQMCSVCUEO-BVMLUPFRSA-N
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Description

The compound “6-[(2Z)-2-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE” is a complex organic molecule that features a triazine core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazine core. The key steps include:

    Formation of the Triazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The various substituents, such as the furan, hydrazine, and phenyl groups, are introduced through nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled through condensation reactions, often under reflux conditions with suitable solvents like ethanol or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers and high-throughput screening techniques to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The hydrazine moiety can be oxidized to form corresponding azides.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like bromine or chloromethane can be used under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the phenyl rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: As a potential drug candidate for the treatment of various diseases.

    Industry: As a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or other key regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

  • **6-[(2Z)-2-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2-(3,4-DIMETHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE
  • **6-[(2Z)-2-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2-(3,4-DIMETHYLPHENYL)-N4-(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE

Uniqueness

The uniqueness of the compound lies in its specific combination of substituents, which can confer unique biological activity and chemical reactivity. The presence of the nitro group, for example, can significantly alter the compound’s electronic properties and reactivity compared to similar compounds without this group.

Properties

Molecular Formula

C28H22Cl2N8O3

Molecular Weight

589.4 g/mol

IUPAC Name

2-N-[(Z)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-4-N-(3,4-dimethylphenyl)-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C28H22Cl2N8O3/c1-16-3-5-20(13-17(16)2)33-27-34-26(32-19-6-8-21(9-7-19)38(39)40)35-28(36-27)37-31-15-22-10-12-25(41-22)23-11-4-18(29)14-24(23)30/h3-15H,1-2H3,(H3,32,33,34,35,36,37)/b31-15-

InChI Key

HGCSGQMCSVCUEO-BVMLUPFRSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C\C4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl)C

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl)C

Origin of Product

United States

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